Alpha-purothionin Alpha-purothionin
Brand Name: Vulcanchem
CAS No.:
VCID: VC3678346
InChI:
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Molecular Formula:
Molecular Weight:

Alpha-purothionin

CAS No.:

Cat. No.: VC3678346

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Alpha-purothionin -

Specification

Introduction

Structure and Physical Properties

Primary Structure

Alpha-purothionin is a single-chain polypeptide with a distinctive amino acid composition characterized by high percentages of cysteine-cysteine linkages (approximately 20%), lysine (approximately 10%), and arginine (approximately 10%), with relatively small amounts of glutamic acid (approximately 2%) . The protein notably lacks methionine, tryptophan, and histidine . Its amino acid sequence has been determined to be KSCCRSTLGRNCYNLCRARGAQKLCAGVCRCKISSGLSCPKGFPK .

Secondary and Tertiary Structure

X-ray crystallography studies have revealed that alpha-purothionin crystallizes in the tetragonal space group I422 with unit cell dimensions of a = b = 53.59 and c = 69.79 Å . The crystal structure has been determined to 2.5 Å Bragg spacing using molecular replacement methods . Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies have shown that alpha-purothionin has secondary and tertiary structures similar to that of crambin, another plant protein . The refined alpha-purothionin structure has a backbone root mean square (rms) difference of 0.74 Å from crambin and 0.55 Å from an energy-minimized alpha-purothionin model .

Physical and Chemical Properties

Alpha-purothionin exhibits several distinctive physical and chemical properties that contribute to its biological functions. Table 1 summarizes the key physical and chemical properties of the protein.

Table 1: Physical and Chemical Properties of Alpha-Purothionin

PropertyValue
Molecular Weight4818 g/mol
Molecular FormulaC198H332N68O56S8
Amino Acid SequenceKSCCRSTLGRNCYNLCRARGAQKLCAGVCRCKISSGLSCPKGFPK
Crystallization Space GroupI422
Unit Cell Dimensionsa = b = 53.59 and c = 69.79 Å
Ion Channel Conductance46 pS and 125 pS at +100 mV
Ion SelectivityCa²⁺ > Na⁺ ≈ K⁺ ≫ Cl⁻ and Cl⁻ ≫ Na⁺
XLogP3-AA-18.3
Hydrogen Bond Donor Count74
Hydrogen Bond Acceptor Count75
Rotatable Bond Count88

One of the most notable features of alpha-purothionin is the presence of multiple disulfide bridges. The protein contains eight sulfur atoms forming four disulfide bonds that contribute significantly to its stability and structure . These disulfide bridges play a crucial role in maintaining the protein's tertiary structure, as all sulfhydryl groups are involved in disulfide bridges in the native protein, with no free sulfhydryl groups detected .

Biochemical Properties

Amino Acid Composition

The amino acid composition of alpha-purothionin distinguishes it from other wheat endosperm proteins. Table 2 presents the detailed amino acid composition of alpha-purothionin.

Table 2: Amino Acid Composition of Alpha-Purothionin

Amino AcidContent (mol/5200g)
Arg5.00
Lys4.42
His0.34
Asn1.87
Thr2.41
Ser4.17
Glu1.36
Pro1.52
Gly1.73
Ala6.60
Cys~20%
Val0.81
Met0.32
Ile1.47
Leu0.67
Tyr1.22

This distinctive amino acid composition sets alpha-purothionin apart from other wheat endosperm proteins, which typically contain small amounts of cysteine-cysteine (approximately 2%), lysine and arginine (approximately 4%), but high percentages of glutamic acid (approximately 30%) .

Ion Channel Formation

Alpha-purothionin has been demonstrated to form ion channels when incorporated into giant liposomes, as observed using patch-clamp techniques . The protein forms channels of approximately 46 pS and 125 pS at +100 mV, with ion selectivity of Ca²⁺ > Na⁺ ≈ K⁺ ≫ Cl⁻ and Cl⁻ ≫ Na⁺, respectively . This channel-forming ability is thought to play a significant role in its cytotoxic effects on cells.

Stability and Digestion Properties

Studies of alpha-purothionin's stability reveal that it is digested under gastric conditions but remains resistant to duodenal digestion . This property has important implications for its allergenic potential, as resistance to digestive enzymes may allow the protein to reach the intestinal mucosa intact, potentially triggering immune responses in sensitive individuals.

Biological Activities

Antimicrobial and Antifungal Properties

Alpha-purothionin exhibits significant antimicrobial and antifungal activities, suggesting its role in the plant's defense mechanism against pathogens . Research has demonstrated its effectiveness against various strains of bacteria, particularly gram-positive organisms, with dosages ranging from 1 μg to 50 μg per ml of growth medium being sufficient to inhibit bacterial growth . The protein also shows fungicidal activity toward yeasts, even at high dilutions (5 μg/ml culture medium) .

Toxicity in Animal Models

Allergenic Properties

IgE Epitopes

Recent research has identified alpha-purothionin as an allergen recognized by wheat food allergic patients at risk for severe wheat-induced allergy . Epitope mapping has revealed the presence of sequential IgE epitopes in both the N-terminal basic thionin domain and the C-terminal acidic extension domain of the protein . Table 3 presents the identified IgE epitopes of alpha-purothionin.

Table 3: IgE Epitopes of Alpha-Purothionin

DomainPeptide SequencePosition
N-terminal basic thionin domainKSCCRSTLGRNCYNLCRARGAQKLCAGVCRPeptide 1
C-terminal acidic extension domainKGFPKLALESNSDEPDTIEYCNLGCRSSVCPeptide 3
C-terminal acidic extension domainCNLGCRSSVCDYMVNAAADDEEMKLYVENPeptide 4

The presence of these sequential IgE epitopes suggests that sensitization to alpha-purothionin occurs via the gastrointestinal tract rather than through respiratory or cutaneous routes . This hypothesis is further supported by the protein's resistance to duodenal digestion, which may allow intact epitopes to interact with the immune system in the intestine .

Cross-Reactivity

Alpha-purothionin exhibits significant cross-reactivity with similar proteins from related cereal grains. Proteins such as alpha-purothionins from wheat, barley, and rye have been found to exhibit greater than 80% sequence identity . This high degree of homology explains the observed clinical cross-reactivity among these cereals in allergic individuals . Patients allergic to wheat often demonstrate allergic reactions to barley and rye, though cross-reactivity with oats is less common .

Extraction, Purification, and Synthesis

Extraction Methods

Traditional methods for extracting purothionins, including alpha-purothionin, from wheat flour involve the use of petroleum ether . The petroleum ether extract is typically treated with lactic acid (approximately 8%) and then desalted through size-exclusion chromatography using columns such as Sephadex G25 . Alternative extraction methods using dilute sulfuric acid have also been reported, yielding significantly higher amounts of protein compared to petroleum ether extraction .

Purification Techniques

Purification of alpha-purothionin from crude extracts commonly employs ion-exchange chromatography, particularly using carboxymethyl cellulose (CM-cellulose) columns . This technique allows for the separation of alpha-purothionin from beta-purothionin and other related proteins . Further subfractionation of alpha-purothionin into alpha-1 and alpha-2 components has also been achieved using similar chromatographic techniques .

Clinical Significance

Role in Wheat Allergy

Alpha-purothionin has emerged as an important allergen associated with severe wheat allergy . Recent research has identified alpha-purothionin (designated as Tri a 37 in allergen nomenclature) as a wheat protein recognized by wheat food allergic patients at risk for severe wheat-induced allergic reactions, including anaphylaxis . The protein has been shown to elicit dominant IgE responses among allergic patients and frequent IgG responses among both sensitized and non-allergic patients .

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